N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
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Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H18N2O3S |
Molecular Weight | 342.41 g/mol |
CAS Number | 88686-30-0 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized via cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
- Substitution Reactions : The introduction of methoxy and methyl groups occurs through electrophilic substitution reactions.
- Amide Formation : The final step involves the reaction of the benzothiazole derivative with 4-phenoxybenzoyl chloride to form the amide bond.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives. For instance:
- Cell Line Studies : this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.5 | Apoptosis via caspase activation |
A549 | 12.8 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- DNA Interaction : It can bind to DNA and interfere with replication and transcription processes.
- Signaling Pathway Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, enhancing its anticancer effects.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzothiazole showed significant activity against breast cancer cells, with N-(4-methoxy-7-methyl) exhibiting a notable reduction in cell viability.
- Antimicrobial Efficacy Assessment : Research conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-8-13-18(26-2)19-20(14)28-22(23-19)24-21(25)15-9-11-17(12-10-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJXJDZPNWSWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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